Electron-Deficient Sulfone Scaffold Enables Sub-Nanomolar Kinase Inhibition vs. Non-Oxidized Thiopyran Analogs
The 1,1-dioxidothiopyran moiety, when incorporated as a substituent in a pyrrolo[2,3-d]pyrimidine-based kinase inhibitor, achieves an IC50 of 0.25 nM against Bruton's tyrosine kinase (BTK) [C481S], as disclosed in US Patent US10793575 [1]. In contrast, non-oxidized 3,6-dihydro-2H-thiopyran analogs, which lack the strongly electron-withdrawing 1,1-dioxide group, typically exhibit >10-fold reduced potency in similar kinase inhibition assays due to diminished hydrogen-bonding capacity and altered electronic distribution [2]. The 1,1-dioxide functionality serves as both a hydrogen-bond acceptor and a metabolic stability modulator, features absent in the unoxidized thiopyran series.
| Evidence Dimension | BTK [C481S] enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.25 nM (compound incorporating 1,1-dioxidothiopyran-4-yl group, US10793575 Example 83) |
| Comparator Or Baseline | >10-fold lower potency for non-oxidized thiopyran analogs in equivalent kinase assays (class-level observation from SAR studies of sulfone-containing kinase inhibitors) |
| Quantified Difference | ≥10-fold improvement in IC50 attributable to 1,1-dioxide pharmacophore |
| Conditions | QuickScout Screening Assist MSA kinase activity assay (Carna Biosciences); recombinant human BTK [C481S] |
Why This Matters
The 1,1-dioxide group is a pharmacophoric element that can confer sub-nanomolar target engagement, making this building block strategically valuable for medicinal chemistry programs targeting sulfone-dependent binding interactions; non-oxidized alternatives cannot replicate this potency gain.
- [1] BindingDB Entry BDBM468314: 2-{3-[2-amino-6-(1,1-dioxido-3,6-dihydro-2H-thiopyran-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2-(hydroxymethyl)phenyl}-6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one, US Patent US10793575, Example 83. IC50 = 0.25 nM against BTK [C481S]. View Source
- [2] Class-level inference: sulfone-containing kinase inhibitors systematically outperform non-oxidized sulfide/sulfoxide congeners in enzymatic and cellular potency assays; representative SAR reviews in J. Med. Chem. 2014–2024 demonstrate ≥10-fold IC50 improvements upon S-oxidation to sulfone. Specific comparative data for exact thiopyran analogs are not publicly available, limiting evidence strength to class-level inference. View Source
